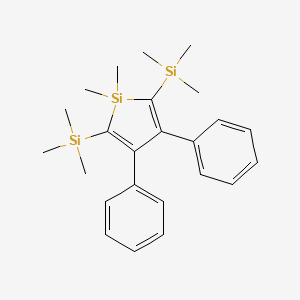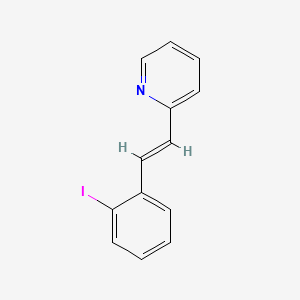
Pyridine, 2-(2-(2-iodophenyl)ethenyl)-, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2-(2-(2-iodophenyl)ethenyl)-, (E)- is an organic compound with the molecular formula C₁₃H₁₀IN It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C₅H₅N The compound is characterized by the presence of an iodine atom attached to a phenyl group, which is further connected to a pyridine ring through an ethenyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-(2-(2-iodophenyl)ethenyl)-, (E)- typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of Pyridine, 2-(2-(2-iodophenyl)ethenyl)-, (E)- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 2-(2-(2-iodophenyl)ethenyl)-, (E)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield reduced forms of the compound, and substitution may yield derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Pyridine, 2-(2-(2-iodophenyl)ethenyl)-, (E)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Pyridine, 2-(2-(2-iodophenyl)ethenyl)-, (E)- involves its interaction with molecular targets through various pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The ethenyl linkage and iodine atom play crucial roles in determining the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine, 2-(2-(2-bromophenyl)ethenyl)-, (E)-: Similar structure but with a bromine atom instead of iodine.
Pyridine, 2-(2-(2-chlorophenyl)ethenyl)-, (E)-: Similar structure but with a chlorine atom instead of iodine.
Pyridine, 2-(2-(2-fluorophenyl)ethenyl)-, (E)-: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in Pyridine, 2-(2-(2-iodophenyl)ethenyl)-, (E)- imparts unique chemical properties, such as higher molecular weight and different reactivity compared to its bromine, chlorine, and fluorine analogs
Propiedades
Número CAS |
76293-41-9 |
|---|---|
Fórmula molecular |
C13H10IN |
Peso molecular |
307.13 g/mol |
Nombre IUPAC |
2-[(E)-2-(2-iodophenyl)ethenyl]pyridine |
InChI |
InChI=1S/C13H10IN/c14-13-7-2-1-5-11(13)8-9-12-6-3-4-10-15-12/h1-10H/b9-8+ |
Clave InChI |
WRQGEDHMZRDHGA-CMDGGOBGSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=C/C2=CC=CC=N2)I |
SMILES canónico |
C1=CC=C(C(=C1)C=CC2=CC=CC=N2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


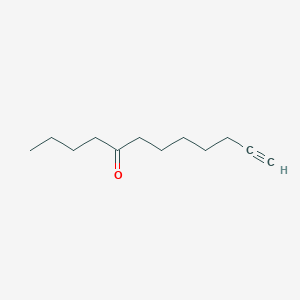
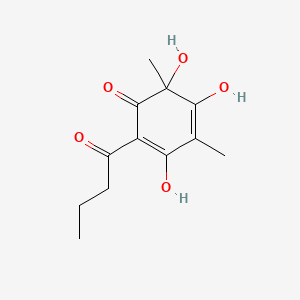
![1-Chloro-4-[4-nitro-2-(trifluoromethyl)phenoxy]naphthalene](/img/structure/B14433108.png)

![3,5-Dichloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14433126.png)
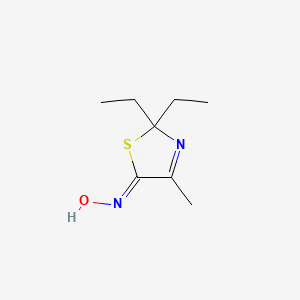
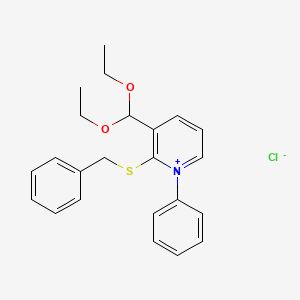
![2-[(E)-(3-Oxo-1,3-diphenylpropylidene)amino]ethane-1-sulfonic acid](/img/structure/B14433155.png)

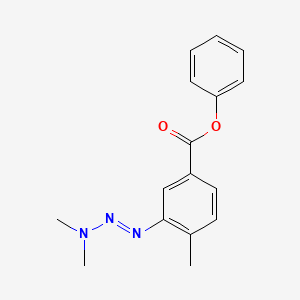
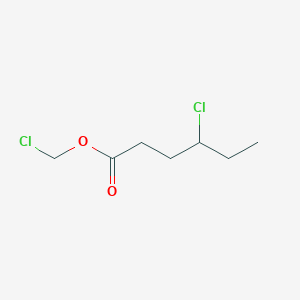
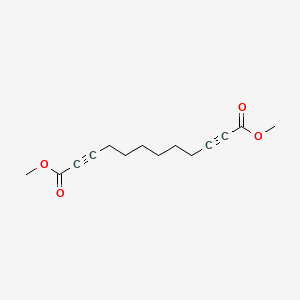
![Spiro[11.12]tetracosan-13-ol](/img/structure/B14433172.png)
